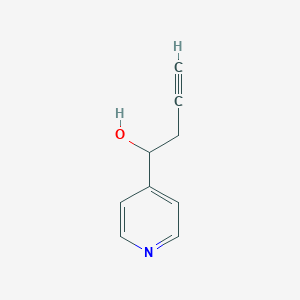

1-(4-Pyridyl)-3-butyn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

184827-11-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-pyridin-4-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h1,4-7,9,11H,3H2 |

InChI Key |

HRMRFTFZGIVTLE-UHFFFAOYSA-N |

SMILES |

C#CCC(C1=CC=NC=C1)O |

Canonical SMILES |

C#CCC(C1=CC=NC=C1)O |

Synonyms |

4-Pyridinemethanol,alpha-2-propynyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Pyridyl 3 Butyn 1 Ol

Direct Synthesis Approaches to the Butyn-1-ol Moiety

Direct methods focus on the formation of the carbon skeleton of 1-(4-Pyridyl)-3-butyn-1-ol by coupling pyridine-based precursors with a four-carbon chain containing a terminal alkyne.

One of the most fundamental and direct methods for synthesizing this compound is the alkynylation of a suitable pyridine (B92270) derivative. This typically involves the nucleophilic addition of an organometallic acetylide reagent to the carbonyl group of pyridine-4-carboxaldehyde. wikipedia.org The general reaction involves deprotonating a terminal alkyne, such as one derived from 3-butyn-1-ol (B147353), with a strong base to form a potent nucleophile.

Commonly used reagents for this transformation include lithium or magnesium acetylides. For instance, reacting 3-butyn-1-ol with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures generates the corresponding lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. The reaction requires anhydrous conditions to prevent the quenching of the highly reactive organometallic intermediates.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a highly efficient and versatile strategy for forming the C(sp²)-C(sp) bond in this compound. mdpi.com This method typically involves the reaction of a 4-halopyridine with the terminal alkyne 3-butyn-1-ol.

A common protocol utilizes 4-bromopyridine (B75155) hydrochloride as the starting material. google.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, like copper(I) iodide (CuI). A base, typically an amine such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. google.com One key aspect noted in the literature is the potential instability of the final product, which is sometimes converted into a more stable salt, such as a hydrochloride or sulfate (B86663), for storage and handling. google.com

| Component | Role | Example | Reference |

| Pyridine Substrate | Electrophile | 4-Bromopyridine hydrochloride | google.com |

| Alkyne | Nucleophile | 3-Butyn-1-ol | google.com |

| Palladium Catalyst | Primary Catalyst | Tetrakis(triphenylphosphine)palladium | google.com |

| Copper Co-catalyst | Activates Alkyne | Copper(I) Iodide | mdpi.com |

| Base | Acid Scavenger | Triethylamine | google.com |

| Solvent | Reaction Medium | Triethylamine/Water | google.com |

This interactive table summarizes the key components used in a typical Sonogashira coupling for the synthesis of this compound.

Lewis acid catalysis offers another pathway for the synthesis of propargylic alcohols like this compound. In this approach, a Lewis acid is used to activate the carbonyl group of pyridine-4-carboxaldehyde, enhancing its electrophilicity and facilitating the attack by a weakly nucleophilic alkyne. cardiff.ac.uk

Various Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can be employed. cardiff.ac.ukutexas.edu The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and lowering the energy barrier for the nucleophilic addition of the alkyne. This method can be particularly useful when using silylated alkynes, which are common reagents in modern organic synthesis. The reaction proceeds through a coordinated intermediate, and subsequent hydrolysis releases the final alcohol product.

Stereoselective and Regioselective Synthesis

The alcohol carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Stereoselective synthesis aims to produce a single enantiomer or diastereomer preferentially.

Diastereoselective synthesis becomes relevant when a molecule already contains one or more stereocenters and a new one is being created. In the synthesis of this compound, if either the pyridine or the alkyne fragment contained a pre-existing chiral center, the addition reaction would likely produce two diastereomers in unequal amounts. This stereochemical influence is known as substrate control. Alternatively, the use of a chiral auxiliary—a temporary chiral group attached to one of the reactants—can guide the formation of the new stereocenter, after which the auxiliary is removed. While these are fundamental strategies in organic synthesis, specific, widely-reported examples for achieving diastereoselective control in the synthesis of this compound are not prevalent in the surveyed literature.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule from achiral starting materials. For this compound, this is most effectively achieved by the asymmetric addition of an alkynyl nucleophile to pyridine-4-carboxaldehyde using a chiral catalyst. scispace.com

A prominent methodology involves the use of alkynylzinc reagents, which are formed by the reaction of a terminal alkyne with a dialkylzinc compound, such as diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn). scispace.commdpi.com The subsequent addition of this alkynylzinc reagent to the aldehyde is catalyzed by a chiral ligand, often an amino alcohol. The ligand and the zinc atom form a chiral complex that orchestrates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one enantiomer of the propargylic alcohol. mdpi.com The enantiomeric excess (ee), a measure of the purity of the final product, can be very high with the proper choice of ligand and reaction conditions.

| Component | Function | Example | Reference |

| Aldehyde | Electrophile | Pyridine-4-carboxaldehyde | wikipedia.org |

| Alkyne Source | Nucleophile Precursor | Phenylacetylene (as model) | mdpi.com |

| Zinc Reagent | Forms Alkynylzinc | Dimethylzinc (Me₂Zn) | scispace.commdpi.com |

| Chiral Ligand | Controls Enantioselectivity | Cyclopropane-based amino alcohols | mdpi.com |

| Solvent | Reaction Medium | Toluene | mdpi.com |

This interactive table outlines the components for an enantioselective alkynylation to produce chiral propargylic alcohols, a method applicable to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is primarily centered on the well-established Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne, such as 3-butyn-1-ol, with an aryl or heteroaryl halide, in this case, a 4-halopyridine. Traditional methods often rely on homogeneous palladium catalysts, which can be costly and difficult to separate from the final product. Modern approaches, however, are geared towards overcoming these limitations.

Sustainable Catalytic Systems and Methodologies

A major focus in the green synthesis of this compound has been the development of sustainable catalytic systems that are both highly efficient and recyclable.

Heterogeneous and Recyclable Catalysts: To address the challenges of catalyst recovery and reuse, researchers have explored the immobilization of palladium on solid supports. One notable example is the use of a nanosized MCM-41 anchored palladium bipyridyl complex. mdpi.comresearchgate.net This heterogeneous catalyst has demonstrated high efficiency in the Sonogashira coupling of various aryl and heteroaryl halides with terminal alkynes, including the synthesis of related pyridyl-alkynols like 2-methyl-4-(2-pyridyl)-3-butyn-2-ol. mdpi.com The catalyst can be recovered by simple centrifugation and reused in multiple reaction cycles without a significant drop in activity, which drastically reduces palladium waste. researchgate.net

Magnetic nanoparticles have also emerged as a promising support for catalysts due to their easy separation from the reaction mixture using an external magnet. rsc.org While direct application to this compound is still an area of active research, the successful use of magnetic nanoparticle-supported catalysts in the synthesis of other pyridine derivatives highlights their potential. rsc.org

Palladium-Free Catalysis: A significant leap towards sustainability is the replacement of precious palladium with more abundant and less toxic metals. Copper-catalyzed Sonogashira-type couplings are gaining traction. rsc.org Novel convoluted polymeric pyridine copper(I) catalysts have been developed and shown to be effective in Huisgen cycloadditions, a reaction class that shares mechanistic features with cross-coupling reactions. acs.org Furthermore, iron and cobalt, as earth-abundant metals, are being investigated as viable alternatives for Sonogashira reactions, offering a more cost-effective and environmentally benign approach. beilstein-journals.org

| Catalyst System | Support/Ligand | Reactants | Yield (%) | Key Advantages | Reference |

| Nanosized MCM-41-Pd | Bipyridyl | 2-halopyridines, 3-butyn-1-ol | High | Recyclable, High TON | mdpi.comresearchgate.net |

| Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | 4-halopyridine, 3-butyn-1-ol | High | Well-established, High Yield | acs.org |

| Fe₃O₄@SiO₂@Pr-SO₃H | Sulfonic acid | For pyridine derivatives | High | Magnetically recoverable | rsc.org |

| Iron(III) chloride/1,10-phenanthroline | 1,10-phenanthroline | Aryl iodides, terminal alkynes | Good | Palladium-free, uses water | beilstein-journals.org |

| Cobalt nanoparticles | Chitosan fibres | Aryl halides, phenylacetylene | Moderate to Good | Palladium-free, green support | beilstein-journals.org |

Table 1: Overview of Sustainable Catalytic Systems for Pyridyl-Alkynol Synthesis

Solvent Minimization and Alternative Media Approaches

Conventional organic solvents are a major contributor to chemical waste. Therefore, a key aspect of greening the synthesis of this compound is the reduction or replacement of these solvents.

Solvent-Free and Microwave-Assisted Synthesis: Mechanochemistry, which involves conducting reactions in the solid state with mechanical force (e.g., ball milling), has been successfully applied to Sonogashira couplings. mdpi.com This solvent-free approach not only eliminates solvent waste but can also lead to faster reaction times and different product selectivities. Microwave-assisted synthesis is another powerful technique for accelerating reactions, often under solvent-free or reduced-solvent conditions. nih.govoatext.comnih.gov The rapid heating provided by microwaves can significantly shorten reaction times from hours to minutes, leading to energy savings and increased throughput. nih.gov

Aqueous and Green Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts, such as those employing sulfonated phosphine (B1218219) ligands, has enabled Sonogashira reactions to be performed in aqueous media. nih.gov Another promising green solvent is N-hydroxyethylpyrrolidone (HEP), a bio-based solvent, which, when blended with water, has been shown to be highly effective for fast and efficient Sonogashira reactions. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and easier scale-up. thieme.denih.gov The synthesis of heterocyclic compounds in flow reactors, sometimes coupled with in-line purification, is a rapidly developing area that holds significant promise for the sustainable production of this compound. beilstein-journals.org

| Method | Solvent/Medium | Key Features | Reference |

| Mechanochemistry | Solvent-free (Ball Milling) | Eliminates solvent waste, can enhance reactivity. | mdpi.com |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid heating, shorter reaction times, energy efficient. | nih.govoatext.com |

| Aqueous Synthesis | Water | Non-toxic, non-flammable, abundant. | nih.gov |

| Green Solvent Blends | N-hydroxyethylpyrrolidone (HEP)/Water | Bio-based solvent, high efficiency. | acs.orgnih.gov |

| Flow Chemistry | Various | Enhanced safety, control, and scalability. | thieme.de |

Table 2: Solvent Minimization and Alternative Media in Alkynol Synthesis

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Sonogashira coupling, in its ideal form, has a good inherent atom economy.

Theoretical Atom Economy Calculation: The primary reaction for synthesizing this compound is the Sonogashira coupling of a 4-halopyridine with 3-butyn-1-ol. Considering the reaction of 4-chloropyridine (B1293800) with 3-butyn-1-ol, the by-product is hydrochloric acid, which is typically neutralized by a base.

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₅H₄ClN + C₄H₆O → C₉H₉NO + HCl

Molecular Weights:

this compound (C₉H₉NO): 147.18 g/mol

4-Chloropyridine (C₅H₄ClN): 113.55 g/mol

3-Butyn-1-ol (C₄H₆O): 70.09 g/mol

Assuming the base is not included in the primary atom economy calculation of the transformation itself, the atom economy would be: % Atom Economy = (147.18 / (113.55 + 70.09)) x 100 = 79.2%

Mechanistic Investigations of 1 4 Pyridyl 3 Butyn 1 Ol Reactivity

Elucidation of Reaction Pathways

The unique combination of a nucleophilic pyridine (B92270) nitrogen, a reactive terminal alkyne, and a secondary alcohol group in 1-(4-pyridyl)-3-butyn-1-ol gives rise to a complex and fascinating reactivity profile. The interplay between these functional groups dictates the selectivity and outcome of various chemical reactions.

Influence of the Pyridine Nitrogen on Reaction Selectivity

The nitrogen atom in the pyridine ring plays a crucial role in directing the reactivity of this compound. Its basicity and coordinating ability can influence reactions at the other functional groups. Pyridine and its derivatives are known to undergo nucleophilic substitution more readily than benzene (B151609) derivatives. abertay.ac.uk The nitrogen can act as a directing group in metal-catalyzed reactions, facilitating C-H activation and subsequent functionalization. rsc.orgbeilstein-journals.org

In the context of pyridinyl alcohols, the nitrogen can form chelate complexes with metal centers, influencing the stereochemistry and regioselectivity of catalytic processes. mdpi.com This hemilabile nature of pyridinyl alcoholato ligands, where the pyridine can reversibly coordinate to a metal center, can be manipulated by substituents on the pyridine ring. mdpi.com For this compound, the 4-position of the nitrogen relative to the butynol (B8639501) substituent means it can exert a significant electronic influence on the molecule's reactivity, though direct chelation involving the nitrogen and the alcohol oxygen is less likely than in 2-pyridyl analogues.

Coordination of the pyridine nitrogen to a Lewis acid or a transition metal can activate the pyridine ring towards nucleophilic attack or direct functionalization at specific positions. rsc.org For instance, the formation of Py·B₃H₇ adducts with pyridine derivatives leads to an intramolecular charge transfer from the pyridine ring to the borane (B79455) moiety, facilitating functionalization at the C-4 position. rsc.org

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne in this compound is a versatile functional group capable of undergoing a wide array of transformations. Terminal alkynes are notably more acidic than other hydrocarbons, allowing for the formation of acetylide anions upon deprotonation. libretexts.org These acetylide anions are potent nucleophiles that can participate in various carbon-carbon bond-forming reactions.

Key Reactions of the Terminal Alkyne:

Nucleophilic Addition: Acetylide anions readily add to carbonyl compounds like aldehydes and ketones to form propargyl alcohols. libretexts.org

Nucleophilic Substitution: As strong nucleophiles, acetylide anions can displace leaving groups in substitution reactions to yield substituted alkynes. libretexts.org

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming sp²-sp carbon-carbon bonds. mdpi.com The synthesis of 4-(4-pyridyl)-3-butyn-1-ol itself can be achieved via a Sonogashira coupling of 4-bromopyridine (B75155) hydrochloride and 3-butyn-1-ol (B147353).

Cycloaddition Reactions: The alkyne can participate in [2+2+2] cycloaddition reactions, often catalyzed by transition metals like rhodium, to construct complex cyclic systems. tdx.cat

Hydration: The triple bond can be hydrated to form ketones, following either Markovnikov or anti-Markovnikov addition depending on the reaction conditions. libretexts.org

The reactivity of the alkyne can be influenced by the adjacent chiral center at the alcohol, potentially leading to diastereoselective reactions.

Transformation Pathways of the Secondary Alcohol Group

The secondary alcohol in this compound can undergo a variety of transformations, including oxidation, esterification, and participation in neighboring group reactions. The hydroxyl group's ability to act as a nucleophile and a directing group is central to many of the molecule's reaction pathways.

In gold-catalyzed oxidative arylation reactions of 3-butyn-1-ols with nitrones, the hydroxyl group is crucial for the formation of fused indole (B1671886) structures. researchgate.net It is postulated that the reaction proceeds through a abertay.ac.ukabertay.ac.uk-sigmatropic rearrangement of an initial alkenyl gold intermediate. researchgate.net Similarly, in ruthenium-catalyzed endo cycloisomerization of alkynols, the intramolecular attack of the hydroxyl group on a ruthenium vinylidene intermediate is a key step.

The secondary alcohol also allows for kinetic resolution, a technique to separate enantiomers of a racemic mixture. Enzymatic kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ols has been achieved with high enantioselectivity using various carboxyl esterases. researchgate.net Non-enzymatic methods using amidine-based catalysts have also proven effective for the kinetic resolution of secondary propargylic alcohols. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. For reactions involving this compound and related compounds, several key intermediates have been proposed and, in some cases, isolated and characterized.

In the ruthenium-catalyzed endo cycloisomerization of 3-butyn-1-ol, a close analog, a plausible mechanism involves the initial formation of an η²-alkyne complex, which rearranges to a vinylidene intermediate. Intramolecular attack by the hydroxyl group on the α-carbon of the vinylidene ligand leads to a vinyl complex, which upon protonation yields the final product. A Ru-oxocyclocarbene complex has been isolated and characterized, providing support for the involvement of vinylidene intermediates.

In the context of pyridine chemistry, pyridyne intermediates have been generated from 3-chloropyridines. chemistryviews.org These highly reactive species can undergo regioselective difunctionalization, offering a powerful tool for the synthesis of substituted pyridines. chemistryviews.org While not directly demonstrated with this compound, the potential for such intermediates to be formed from suitably substituted precursors exists.

The table below summarizes some of the key intermediates proposed in the reactions of pyridyl-substituted alkynols.

| Reaction Type | Proposed Intermediate | Method of Characterization | Reference |

| Ruthenium-catalyzed cycloisomerization | Ruthenium vinylidene complex | NMR Spectroscopy | |

| Ruthenium-catalyzed cycloisomerization | Ruthenium-oxocyclocarbene complex | Isolation and full characterization | |

| Gold-catalyzed oxidative arylation | Alkenyl gold intermediate | Postulated based on product formation | researchgate.net |

| Functionalization of chloropyridines | 3,4-Pyridyne intermediate | Trapping experiments | chemistryviews.org |

| Borane-mediated pyridine functionalization | B₃H₇ coordinated dihydropyridine | ¹H and ¹¹B NMR | rsc.org |

Kinetic and Thermodynamic Analyses of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the feasibility of reaction pathways. While specific kinetic and thermodynamic data for this compound are not extensively reported, studies on related systems offer valuable information.

Kinetic resolution of secondary alcohols, including propargylic alcohols, is a well-studied area. The selectivity of these reactions is often expressed as the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E values are indicative of efficient separation. For example, enzymatic kinetic resolution of various tertiary alcohols has been shown to yield products with high enantiomeric excess (ee). researchgate.net

The table below presents data on the kinetic resolution of related secondary alcohols, illustrating the selectivities that can be achieved.

| Substrate | Catalyst/Enzyme | Resolution Type | Selectivity (s-factor) | Reference |

| Secondary benzylic alcohols | CF₃-PIP (Amidine-Based Catalyst) | Acylation | Good to excellent | nih.gov |

| 2-(Pyridin-x-yl)but-3-yn-2-ols | Recombinant carboxyl esterases | Hydrolysis of acetates | Excellent enantioselectivities | researchgate.net |

Thermodynamic data, such as enthalpies of combustion and vaporization, have been measured for the parent compound, 3-butyn-1-ol. chemicalbook.com Such data are fundamental for understanding the energetic properties of the molecule and for computational modeling of its reaction mechanisms. While specific data for the pyridyl-substituted derivative is lacking in the reviewed literature, these values for the parent compound provide a baseline for estimation and further study.

Organic Transformations and Derivatizations of 1 4 Pyridyl 3 Butyn 1 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 1-(4-Pyridyl)-3-butyn-1-ol is a key site for a variety of addition and coupling reactions, enabling the construction of more complex molecular architectures.

Hydration, Hydroamination, and Cyclization Reactions

The alkyne group of this compound and similar propargylic alcohols can undergo hydration and hydroamination reactions, often leading to cyclized products. Metal catalysts, particularly those based on gold and silver, are effective in promoting these transformations. For instance, gold-catalyzed oxidative arylation of 1-substituted 3-butyn-1-ols with nitrones can lead to the formation of tetrahydropyrano[4,3-b]indoles. researchgate.net While not a direct hydration or hydroamination, this reaction showcases the propensity of the butynol (B8639501) scaffold to engage in intramolecular cyclization following an initial intermolecular reaction.

In a related context, silver-catalyzed cyclization of β'-amino-α,β-unsaturated ynones, which can be conceptually derived from the oxidation of compounds like this compound followed by reaction with an amine, yields 2H-quinolizin-2-ones. This highlights a potential pathway for cyclization involving both the alkyne and a modified alcohol group. Furthermore, ruthenium and osmium complexes have been shown to induce the cyclization of pyridine-substituted homopropargylic alcohols, proceeding through either vinylidene or non-vinylidene pathways to form various metallacycles and heterocyclic products. researchgate.net

Click Chemistry and Huisgen Cycloaddition Strategies

The terminal alkyne in this compound makes it an ideal substrate for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and high yields. organic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable as it proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgresearchgate.netbroadpharm.com

The versatility of this reaction allows for the linkage of the this compound moiety to a wide array of molecules functionalized with an azide group, including biomolecules, polymers, and fluorescent labels. researchgate.netnih.gov For example, 3-butyn-1-ol (B147353) can be reacted with an azide in the presence of a copper catalyst to form a stable triazole linkage. researchgate.netmedchemexpress.com

Advanced Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is a prime participant in various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.org In fact, a common synthesis of this compound itself involves the Sonogashira coupling of 4-bromopyridine (B75155) hydrochloride with 3-butyn-1-ol. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. researchgate.netbeilstein-journals.org

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthermofisher.com While the direct Heck reaction with this compound is less common, the principles of Heck coupling can be applied to derivatives of this compound. For instance, the alkene products from the reduction of the alkyne could potentially undergo Heck reactions. The reaction tolerates a wide range of functional groups, making it a valuable tool for further diversification. thermofisher.comnih.gov

Functionalization of the Secondary Alcohol Group

The secondary hydroxyl group in this compound offers another avenue for structural modification through oxidation, reduction, substitution, and derivatization into ethers and esters.

Oxidation, Reduction, and Substitution Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(4-pyridyl)-3-butyn-1-one. This transformation can be achieved using various oxidizing agents. Conversely, the resulting ketone can be reduced back to the secondary alcohol. The alkyne moiety itself can also be reduced. For instance, the hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol hydrochloride or sulfate (B86663) over a palladium on carbon catalyst yields 4-(4-pyridyl)-1-butanol, demonstrating the reduction of the triple bond to a single bond. google.com The Birch reduction is a known method for the reduction of pyridine (B92270) rings, although it can be complicated by side reactions. researchgate.net

Substitution reactions at the alcohol center are also possible. The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. libretexts.org

Ether and Ester Formation for Structural Diversification

The secondary alcohol of this compound can be readily converted into ethers and esters, allowing for significant structural diversification. Ether formation can be accomplished through Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Silyl (B83357) ethers can also be formed, for example, by reacting the alcohol with a silyl halide. A documented example is the formation of 1-(pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol from the corresponding silyl-protected butynol and pyridine-3-carboxaldehyde. mdpi.com The tetrahydropyranyl (THP) ether of 4-(trimethylsilyl)-3-butyn-1-ol has also been reported. orgsyn.org

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. These reactions are often catalyzed by an acid or a base. The formation of esters can be useful for protecting the alcohol group or for introducing new functional groups.

Modifications of the Pyridine Ring System

The pyridine ring in this compound is susceptible to various modifications, primarily at the nitrogen atom and the carbon-hydrogen bonds of the ring. These transformations are crucial for altering the electronic properties and steric environment of the molecule, thereby enabling the synthesis of a diverse range of derivatives.

N-Alkylation and N-Oxidation Chemistry

The nitrogen atom of the pyridine ring is a key site for functionalization. Its basic character allows for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The quaternization of the pyridine nitrogen through N-alkylation introduces a positive charge and enhances the electron-withdrawing nature of the ring. This process is typically achieved by reacting the pyridine derivative with alkyl halides. organic-chemistry.org While specific studies on the N-alkylation of this compound are not extensively detailed in the provided results, the general principles of pyridine N-alkylation are well-established. For instance, N-alkylation of similar pyridine-containing boronic acids has been successfully carried out using triflates. researchgate.net These reactions often proceed in the presence of a base to neutralize the formed acid. organic-chemistry.org The introduction of an alkyl group onto the pyridine nitrogen can significantly influence the molecule's reactivity in subsequent transformations.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is another important transformation. Pyridine-N-oxides are valuable intermediates in organic synthesis. The N-oxide functional group can activate the pyridine ring for both electrophilic and nucleophilic substitution. For example, 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is a known metabolite where the pyridine nitrogen has been oxidized. nih.gov This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then direct further functionalization of the pyridine ring.

Table 1: N-Alkylation and N-Oxidation Reactions of Pyridine Derivatives

| Transformation | Reagents | Product Type | General Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Triflates | Pyridinium (B92312) salts | Increases electron-withdrawing character, introduces positive charge. organic-chemistry.orgresearchgate.net |

| N-Oxidation | Hydrogen peroxide, Peroxy acids | Pyridine-N-oxides | Activates the pyridine ring for further substitution. nih.gov |

Direct Arylation and Functionalization of Pyridine C-H Bonds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. In the context of this compound, the C-H bonds of the pyridine ring can be targeted for direct arylation and other functionalizations, often facilitated by transition metal catalysis.

The pyridine nitrogen can act as a directing group, facilitating the ortho-C-H activation of the ring. acs.org Palladium and rhodium are common catalysts for such transformations. For instance, rhodium catalysis has been successfully employed for the direct C-H alkynylation of arenes using γ-substituted tert-propargyl alcohols as the alkynyl coupling partner. rsc.org While this example doesn't directly use this compound as the substrate, it highlights the potential for C-H functionalization in similar systems. The reaction of 1-(pyridin-2-yl)-1H-indoles with tert-propargyl alcohols under a Rh/Cu catalyst system led to the formation of pyrido[2,1-a]indoles through a cascade reaction involving multiple C-H bond cleavages. rsc.org This suggests that the pyridine moiety can direct complex transformations at its C-H bonds.

Gold-catalyzed oxidative arylations of 3-butyn-1-ols with nitrones have been shown to yield fused indole (B1671886) structures, indicating that the pyridine ring could potentially participate in intramolecular cyclization reactions following an initial C-H functionalization event. researchgate.net

Multi-Component and Domino Reactions Utilizing this compound

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. organic-chemistry.orgtcichemicals.com The presence of multiple reactive sites in this compound—the alkyne, the hydroxyl group, and the pyridine ring—makes it an ideal candidate for such processes.

Multi-Component Reactions: MCRs involve the reaction of three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org The alkyne functionality of this compound is particularly well-suited for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry and often a key step in MCRs leading to the formation of 1,2,3-triazoles. rsc.org While specific MCRs involving this compound are not detailed in the provided search results, the general utility of alkynes in such reactions is widely documented. rsc.orgresearchgate.net For example, various alkynes can react with azides and other components in one-pot syntheses to generate diverse heterocyclic structures. rsc.org

Domino Reactions: Domino reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. rsc.org The combination of the hydroxyl and alkyne groups in this compound can facilitate various domino sequences. For example, palladium-catalyzed domino aminocarbonylation of alkynols has been used to synthesize itaconimides. acs.orgsemanticscholar.org This type of reaction could potentially be applied to this compound, where the hydroxyl and alkyne groups would react in a concerted manner with a nitrogen source and carbon monoxide.

Furthermore, domino reactions initiated by Michael additions or other anionic reactions are common. rsc.org The pyridine ring in this compound could participate in such sequences, either as a nucleophile or by influencing the reactivity of the other functional groups. Domino reactions involving pyrazole (B372694) derivatives have been shown to lead to complex fused heterocyclic systems like pyrazolo[3,4-b]pyridones. nuph.edu.ua

Table 2: Potential Multi-Component and Domino Reactions

| Reaction Type | Key Functional Group(s) | Potential Products | Catalyst/Reagents |

|---|---|---|---|

| Multi-component Reaction (e.g., CuAAC) | Alkyne | Triazoles | Copper(I) catalyst, Azide, other components rsc.org |

| Domino Aminocarbonylation | Alkyne, Hydroxyl | Itaconimide derivatives | Palladium catalyst, N-nucleophile, CO acs.orgsemanticscholar.org |

| Domino Cyclization | Alkyne, Pyridine Ring | Fused heterocycles | Transition metal catalysts (e.g., Au, Rh) rsc.orgresearchgate.net |

1 4 Pyridyl 3 Butyn 1 Ol As a Precursor in Complex Molecule Construction

Synthesis of Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the alkyne and hydroxyl functionalities, coupled with the electronic properties of the pyridine (B92270) ring, makes 1-(4-Pyridyl)-3-butyn-1-ol an attractive starting material for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocycles are prevalent in medicinal chemistry and materials science.

Pyrroles, Pyrazoles, and Related Azoles

Pyrroles: The synthesis of pyrroles often involves the construction of the five-membered ring through reactions that can utilize the functional groups present in this compound. nih.gov For instance, the Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. rsc.org The alkyne in this compound can be transformed into a 1,4-dicarbonyl functionality through various methods, such as oxidation and hydration, which would then be available for cyclization with an amine to form a pyrrole ring substituted with the pyridyl group.

Modern synthetic methods provide more direct routes. For example, multicomponent reactions are highly efficient for synthesizing polysubstituted pyrroles. researchgate.net A plausible approach could involve a one-pot reaction of this compound, an amine, and a carbonyl compound under metal catalysis to construct the pyrrole ring.

| Pyrrole Synthesis Strategy | Reactants | Key Transformation | Potential for this compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine | Condensation and Cyclization | The alkyne can be converted to a 1,4-dicarbonyl. |

| Multicomponent Reaction | Alkyne, Amine, Carbonyl Compound | Metal-catalyzed cyclization | Can be used directly as the alkyne component. |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated Carbonyl | Michael addition followed by cyclization and elimination | The butynol (B8639501) could be converted to an α,β-unsaturated ketone. |

Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives. The alkyne moiety of this compound can be a precursor to a 1,3-dicarbonyl system. More directly, the reaction of α,β-alkynic ketones or aldehydes with hydrazines is a common route to pyrazoles. metu.edu.tr Oxidation of the alcohol in this compound would yield the corresponding α,β-alkynic ketone, which could then be cyclized with hydrazine to form a 3-(4-pyridyl)pyrazole. One-pot condensations of ketones, aldehydes, and hydrazine readily form pyrazoline intermediates that can be oxidized to pyrazoles. organic-chemistry.org

| Pyrazole (B372694) Synthesis Strategy | Reactants | Key Transformation | Potential for this compound |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Condensation and Cyclization | The alkyne can be converted to a 1,3-dicarbonyl. |

| Reaction with α,β-Alkynic Ketones | α,β-Alkynic Ketone, Hydrazine | Cyclocondensation | Oxidation of the alcohol would provide the required ketone. |

| 1,3-Dipolar Cycloaddition | Alkyne, Diazo Compound | [3+2] Cycloaddition | Can be used directly as the alkyne component. mdpi.com |

Substituted Pyridines, Quinolines, and Isoquinolines

Substituted Pyridines: While this compound already contains a pyridine ring, its functional groups can be utilized to construct a new substituted pyridine ring. For instance, in the Kröhnke pyridine synthesis, α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds. wikipedia.org The butynol moiety could be elaborated to form an appropriate α,β-unsaturated carbonyl component. Patents have described the use of 3-butyn-1-ol (B147353) in the synthesis of bis-alkynyl pyridines, highlighting the utility of this type of building block. google.com

Quinolines: The synthesis of quinolines often involves the cyclization of aniline (B41778) derivatives. Well-known methods include the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.comnih.gov The butynol portion of this compound can be modified to create a suitable side chain on an aniline precursor for subsequent cyclization. For example, the alkyne could be converted to a β-ketoester, which is a key intermediate in the Conrad–Limpach–Knorr synthesis of quinolones.

Isoquinolines: The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for isoquinoline (B145761) synthesis, starting from β-phenylethylamines. pharmaguideline.comshahucollegelatur.org.in The 1-(4-pyridyl) portion of the molecule can be envisioned as a substituent on a precursor for these cyclizations. More contemporary methods, such as metal-catalyzed cyclizations of o-alkynyl-aryl aldehydes or imines, could directly employ the functionality of this compound after appropriate modifications.

Indoles, Carbazoles, and Fused Polycyclic Systems

Indoles: Indole (B1671886) synthesis often begins with substituted anilines. The Fischer indole synthesis, for example, uses a phenylhydrazine (B124118) and an aldehyde or ketone. scripps.edu The butynol moiety can be transformed into a suitable carbonyl component. More modern approaches, such as the gold-catalyzed oxidative arylation of 3-butyn-1-ols with nitrones, provide a direct route to fused indole systems. researchgate.net A similar strategy with this compound would be expected to yield a tetrahydropyrano[4,3-b]indole with a pyridyl substituent.

Carbazoles: Carbazoles are tricyclic aromatic compounds that can be synthesized through various methods, including the Borsche–Drechsel cyclization and the Graebe–Ullmann reaction. scripps.edu Palladium-catalyzed C-H functionalization and C-N bond formation is a modern approach to construct unsymmetrical carbazoles. nih.gov A rhodium/copper-catalyzed reaction of 1-(pyridin-2-yl)-1H-indoles with γ-substituted propargyl alcohols has been shown to produce pyrido[2,1-a]indoles, a type of fused polycyclic system. rsc.org This demonstrates the potential for this compound to participate in similar cascade reactions to form complex heterocyclic frameworks.

| Fused Heterocycle Synthesis | Key Precursor Type | Catalyst/Reagent | Potential Product from this compound |

| Gold-Catalyzed Indole Synthesis | 3-Butyn-1-ol and Nitrone | Gold(I) Catalyst | Tetrahydropyrano[4,3-b]indole derivative |

| Rh/Cu-Catalyzed Cascade | 1-(Pyridin-2-yl)-1H-indole, Propargyl alcohol | [Cp*RhCl₂]₂, Cu(OAc)₂·H₂O | Fused Pyrido[2,1-a]indole derivative |

Saturated and Partially Saturated Nitrogen Heterocycles (e.g., Piperidines)

The synthesis of piperidines, saturated six-membered nitrogen heterocycles, can be achieved through the reduction of pyridines. organic-chemistry.org Therefore, any of the pyridine-containing heterocycles synthesized from this compound could be subsequently reduced to their corresponding piperidine (B6355638) derivatives.

Alternatively, the functional groups of this compound can be directly involved in the construction of a piperidine ring. For instance, intramolecular hydroamination/cyclization of an amino-alkyne is a powerful strategy. nih.gov The hydroxyl group of the butynol could be converted to an amine, and the resulting amino-alkyne could undergo cyclization to form a dihydropyridine, which can then be reduced to a piperidine.

Intermediate in Total Synthesis Endeavors

The structural motifs present in this compound are frequently found in natural products. The simpler parent compound, 3-butyn-1-ol, is a known building block in the total synthesis of various natural products. medchemexpress.comunigoa.ac.in

Construction of Core Scaffolds for Natural Products

The utility of 3-butyn-1-ol as a starting material has been demonstrated in the synthesis of complex molecules such as (+)-hyptolide and in the formation of benzofuran (B130515) rings for iboga analogues. rsc.orgresearchgate.net In these syntheses, the alkyne and alcohol functionalities are sequentially elaborated to build the carbon skeleton and introduce key stereocenters.

The presence of the 4-pyridyl group in this compound adds another layer of synthetic utility. The pyridine ring itself is a common scaffold in alkaloids and other biologically active natural products. Therefore, using this compound in a total synthesis campaign would allow for the direct incorporation of this important heterocyclic motif. For example, a Sonogashira coupling of a suitable halo-aromatic natural product precursor with this compound would introduce the pyridyl-butynol side chain, which could then be further transformed into more complex functionalities.

| Natural Product Core | Key Synthetic Step Involving Butynol | Example Natural Product |

| Benzofuran | Sonogashira coupling of 2-iodophenol (B132878) with 3-butyn-1-ol | Iboga analogues |

| Macrolide | Aldehyde-alkyne coupling and ring-closing metathesis | (+)-Hyptolide |

| Pyrrole Alkaloids | Fischer indole synthesis using a butynol-derived intermediate | Lycogarubin C |

Building Block for Advanced Synthetic Intermediates

The strategic placement of a secondary alcohol, a terminal alkyne, and a pyridine ring within one molecule allows this compound to serve as a versatile building block in organic synthesis. Chemists utilize this precursor in a variety of transformations to construct complex intermediates, which are pivotal for accessing a wide range of target molecules, including heterocycles and compounds with applications in pharmaceuticals and materials science. nih.govbeilstein-journals.org

The reactivity of the terminal alkyne is central to its role as a synthetic building block. It readily participates in several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Transformations:

Sonogashira Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming sp²–sp carbon-carbon bonds. mdpi.com The terminal alkyne of this compound can be coupled with a wide array of aryl or vinyl halides. wikipedia.org This reaction is fundamental for extending the molecular framework, allowing for the introduction of various substituents and the construction of conjugated systems that are often found in organic electronic materials. beilstein-journals.org The reaction is typically carried out under mild conditions, which allows for its use in the synthesis of complex molecules. wikipedia.org

Cycloaddition Reactions: The alkyne functionality can act as a dienophile or dipolarophile in cycloaddition reactions to construct new ring systems. For instance, it can undergo inverse-electron-demand Diels-Alder reactions with tetrazines to form substituted pyridazines. researchgate.net Furthermore, the alkyne is a suitable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to yield triazole-containing compounds. medchemexpress.com

Metal-Catalyzed Cycloisomerization: In the presence of transition metal catalysts, such as gold(I) or platinum(IV), the alkynol moiety can undergo intramolecular cyclization reactions. nih.govacs.org This process can lead to the formation of various oxygen-containing heterocycles, like furans, by activating the alkyne toward nucleophilic attack by the adjacent hydroxyl group. nih.govacs.org

The table below summarizes the key reactions and the resulting classes of synthetic intermediates that can be generated from this compound.

Table 1: Synthetic Intermediates from this compound

| Reaction Type | Reactant Partner | Resulting Intermediate Class |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-Substituted Alkynes |

| Diels-Alder Cycloaddition | Tetrazine | Substituted Pyridazines |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097) | 1,2,3-Triazoles |

| Metal-Catalyzed Cycloisomerization | (Intramolecular) | Furan Derivatives |

Applications in the Development of Functional Organic Materials

Functional organic materials are molecules designed to exhibit specific electronic, optical, or magnetic properties. mdpi.com The pyridine ring is a common component in such materials. sciencedaily.com this compound serves as a crucial precursor for embedding the pyridyl moiety into larger, functional systems, imparting key properties to the final material.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. Molecules derived from this compound can act as ligands that self-assemble with metal ions to form highly ordered, multidimensional structures like metal-organic frameworks or grid-like metal complexes. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

Molecular Rods and Rotors: The rigid, linear geometry of the ethynyl (B1212043) group makes it an ideal component for constructing "molecular rods." When combined with the terminal pyridine group, which can act as an anchor or a functional headgroup, these rod-like molecules become building blocks for supramolecular assemblies and liquid crystals. Research has shown that (4-pyridylethynyl) units are integral to the design of molecular rotators, which are being engineered for use in crystalline arrays of functional molecular machinery. researchgate.net

Photoluminescent Materials and Dyes: Conjugated systems containing pyridine rings often exhibit interesting photophysical properties, including fluorescence. mdpi.com By using reactions like the Sonogashira coupling, this compound can be incorporated into extended π-conjugated systems. mdpi.com This strategy is employed to synthesize organic dyes and photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging. mdpi.comdumelelab.com

The table below outlines the applications of this precursor in creating functional organic materials.

Table 2: Applications in Functional Organic Materials

| Material Class | Role of this compound Derived Unit | Potential Application |

|---|---|---|

| Coordination Polymers/MOFs | Pyridyl group acts as a metal-coordinating ligand. researchgate.net | Catalysis, Gas Storage |

| Molecular Rotors/Rods | Forms a rigid "pyridylethynyl" structural component. researchgate.net | Molecular Machines, Nanotechnology |

| Photoluminescent Materials | Acts as a building block for extended π-conjugated systems. mdpi.com | OLEDs, Fluorescent Probes |

Computational Chemistry and Theoretical Studies on 1 4 Pyridyl 3 Butyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. rsc.org These methods elucidate the electronic structure, which in turn governs reactivity. For a molecule like 1-(4-Pyridyl)-3-butyn-1-ol, key parameters of interest include the energies of the frontier molecular orbitals (HOMO and LUMO), charge distribution, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. In pyridyl-containing compounds, the HOMO is often associated with the π-system of the pyridine (B92270) ring, while the LUMO is also typically located on the π-antibonding orbitals of the ring. mdpi.comeurjchem.com For this compound, the π-electrons of the alkyne bond would also contribute significantly to the HOMO, making it a potential site for electrophilic attack. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) and Charge Distribution: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would predictably show a region of high negative potential around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The hydroxyl group's oxygen would also be an electron-rich center. Conversely, the hydrogen atom of the hydroxyl group would be an electron-deficient site. These calculations are invaluable for predicting how the molecule will interact with other reagents and biological targets. mdpi.comeurjchem.com

| Parameter | Predicted Significance for this compound | Related Findings in Analogs |

| EHOMO | Indicates electron-donating capacity. Likely localized on the pyridine ring and alkyne π-system. | In pyridyl derivatives, EHOMO is a key correlate with inhibition efficiencies in corrosion studies. |

| ELUMO | Indicates electron-accepting capacity. Likely localized on the π* orbitals of the pyridine ring. | The HOMO-LUMO gap (ΔE) is used to analyze electronic properties and nonlinear optical behavior in pyridinium (B92312) crystals. researchgate.net |

| Mulliken Charges | Quantifies partial atomic charges. The pyridine Nitrogen and hydroxyl Oxygen would have significant negative charges. | Atomic charges are used to describe molecular polarity and understand inhibitor-metal interactions. |

| MEP | Visualizes reactive sites. Negative potential expected at the N and O atoms; positive potential at the hydroxyl H atom. | MEP analysis of pyridyl-based liquid crystals affirms high electron density on heteroatoms. mdpi.com |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying reaction mechanisms involving medium-sized organic molecules. pku.edu.cnrsc.org DFT calculations can map the entire energy surface of a reaction, identifying transition states, intermediates, and activation energies, thereby providing deep mechanistic insights.

For this compound, DFT could be applied to explore several potential reactions:

Cycloaddition Reactions: The terminal alkyne functionality is a prime candidate for cycloaddition reactions. DFT studies on related alkynes have been used to support mechanisms for ruthenium-catalyzed azide-alkyne cycloadditions, which proceed via a Ru-acetylide intermediate to form triazoles. csic.es

Dehydrative Cyclization: In the presence of a suitable catalyst, intramolecular cyclization could occur between the hydroxyl group and the alkyne. DFT calculations have been instrumental in elucidating the mechanism of ruthenium-catalyzed dehydrative [4+2] cycloadditions between enamides and alkynes to form substituted pyridines, detailing the energetics of ruthenacycle intermediates. pku.edu.cn

Dimerization: Rhodium-catalyzed head-to-tail dimerization of terminal alkynes, enhanced by pyridine, has been studied using DFT. csic.es These calculations revealed a mechanism involving C-H oxidative addition, alkyne insertion, and reductive elimination, explaining the observed regioselectivity. csic.es

| Reaction Type | Mechanistic Insights from DFT on Analogs | Relevance to this compound |

| Ru-Catalyzed Azide-Alkyne Cycloaddition | Mechanism proceeds via a Ru-acetylide intermediate, followed by cycloaddition with the azide (B81097) and subsequent metathesis. | The terminal alkyne makes this a feasible pathway for synthesizing triazole derivatives. |

| Rh-Catalyzed Alkyne Dimerization | A hydrometallation pathway involving 2,1-insertion into the Rh-H bond is favored, explaining the head-to-tail selectivity. The pyridine ligand plays a key role. | The pyridine moiety could act as an internal directing group or ligand, influencing the outcome of metal-catalyzed reactions. csic.es |

| Ru-Catalyzed Dehydrative [4+2] Cycloaddition | Reaction initiates with a concerted metalation-deprotonation to form a ruthenacycle, followed by alkyne insertion into the Ru-C bond. | While this specific reaction requires an enamide partner, it demonstrates a DFT-validated pathway for pyridine synthesis using an alkyne. pku.edu.cn |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structure and dynamic behavior of molecules. For flexible molecules like this compound, conformational analysis is crucial to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

The structure of this compound is defined by the rotational freedom around the C1-C2 and C2-C3 single bonds. Computational studies on the related molecule, (-)-3-butyn-2-ol, have shown that it exists predominantly in two stable conformations in solution. researchgate.net A similar analysis for this compound would likely reveal several low-energy conformers, with their relative populations determined by intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl group and the alkyne's π-electron cloud.

Furthermore, molecular modeling is essential for understanding intermolecular interactions. Crystallographic and computational analysis of the closely related compound 2-methyl-4-(4-pyridyl)-3-butyn-2-ol reveals significant supramolecular structures. chemspider.com In its crystal lattice, molecules are linked via head-to-tail hydrogen bonds between the pyridine nitrogen of one molecule and the hydroxyl group of another, forming distinct zigzag chains. These findings strongly suggest that this compound would exhibit similar hydrogen-bonding motifs, leading to predictable self-assembly in the solid state.

| Interaction / Feature | Description | Findings in Analogous Systems |

| Intramolecular Conformations | Different spatial arrangements due to rotation around single bonds. | (-)-3-butyn-2-ol exists in two predominant conformations in CCl4 solution, as determined by DFT and spectroscopic methods. |

| Intermolecular Hydrogen Bonding | Strong, directional interaction between the hydroxyl group (donor) and the pyridine nitrogen (acceptor). | In 2-methyl-4-(4-pyridyl)-3-butyn-2-ol, this O-H···N bond is the primary interaction forming zigzag chains in the crystal structure. chemspider.com |

| Supramolecular Assembly | The organization of molecules into larger, ordered structures via non-covalent interactions. | The hydrogen-bonded zigzag chains in the analog form a more complex 3D framework, demonstrating predictable crystal packing. chemspider.com |

Prediction of Spectroscopic Properties and Reactivity Trends

A significant application of computational chemistry is the prediction of spectroscopic data, which serves to validate experimental findings and aid in structural elucidation. db-thueringen.deresearchgate.net DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations would predict characteristic vibrational frequencies. For instance, the O-H stretching frequency would be sensitive to hydrogen bonding, shifting to lower wavenumbers when involved in an O-H···N interaction. Other key predicted vibrations would include the C≡C stretch of the alkyne, and various C-H and C=N/C=C stretching and bending modes of the pyridine ring. Comparing these predicted spectra with experimental data helps confirm the molecule's structure and conformational state. eurjchem.comresearchgate.net

Computational models also allow for the systematic study of reactivity trends. By modifying the structure—for example, by substituting the pyridine ring or altering the alkyl chain—and calculating the resulting changes in electronic properties (like HOMO/LUMO energies), a quantitative structure-activity relationship (QSAR) can be developed. Such models have been used to correlate the electronic properties of pyridine derivatives with their performance as corrosion inhibitors. This approach could predict how modifications to this compound would affect its reactivity in catalysis, synthesis, or materials science.

| Spectroscopic Property | Predicted Feature for this compound | Basis from Analog Studies |

| IR Spectroscopy | - O-H stretch (~3300-3400 cm-1, broad) - C≡C stretch (~2100-2150 cm-1, weak) - Pyridine ring modes (~1400-1600 cm-1) | DFT calculations on alkynols and pyridine derivatives accurately predict vibrational frequencies, which are compared with experimental IR/Raman spectra for structural confirmation. eurjchem.comresearchgate.net |

| NMR Spectroscopy | Prediction of 1H and 13C chemical shifts for all unique atoms. The chemical shift of the carbinol proton (on C1) would be sensitive to its conformational environment. | DFT is routinely used to predict NMR spectra, aiding in the assignment of complex structures. |

| Reactivity Trends | - Nucleophilicity of pyridine N - Reactivity of the terminal alkyne - Role of the -OH group in H-bonding and as a nucleophile | Computational studies on pyridines and alkynols correlate electronic parameters (EHOMO, ELUMO) with observed reactivity and inhibition efficiency. |

Catalytic Applications and Roles of 1 4 Pyridyl 3 Butyn 1 Ol

Substrate in Chemo-, Regio-, and Stereoselective Catalytic Reactions

The reactivity of the alkyne and alcohol functional groups in 1-(4-Pyridyl)-3-butyn-1-ol makes it a valuable substrate in a range of catalytic reactions designed to build molecular complexity with high degrees of selectivity.

Gold-catalyzed reactions are a prominent example of the utility of alkynols like this compound. In one study, gold-catalyzed oxidative arylations of 3-butyn-1-ols with nitrones were shown to produce tetrahydropyrano[4,3-b]indoles. This transformation proceeds through a proposed mechanism involving a nih.govnih.gov-sigmatropic rearrangement of an initial alkenyl gold intermediate, leading to an oxoarylation before cyclizing to the final fused indole (B1671886) product researchgate.net. While this study focused on a range of 1-substituted n-yn-1-ols, the general reactivity is applicable to the pyridyl-substituted variant.

Palladium catalysis has also been employed to functionalize pyridyl-substituted alkynols. For instance, the Sonogashira coupling of heteroaryl halides with terminal alkynes, such as a close derivative 2-methyl-4-(3-pyridyl)-3-butyn-2-ol, has been achieved using a nanosized MCM-41 anchored palladium bipyridyl complex as a highly efficient and recyclable catalyst mdpi.com. This reaction demonstrates the utility of the alkyne group in forming new carbon-carbon bonds.

Rhodium catalysis has been explored for the arylation of propargylic alcohols with boronic acids. These reactions are noted for their high regioselectivity and mild reaction conditions, yielding versatile allylic alcohols that can be used in the synthesis of more complex molecules like indenes and quinolines scholaris.ca. The presence of the pyridine (B92270) ring in this compound could influence the regioselectivity of such transformations through coordination to the metal center.

Furthermore, in the presence of a silver nitrate (B79036) catalyst, derivatives such as 1-(2-pyridyl)-3-butyn-2-one can be converted into 2H-quinolizin-2-ones in high yields uib.no. This highlights how the pyridyl moiety can participate in the reaction cascade following an initial transformation of the alkynol.

| Reaction Type | Catalyst System | Product Type | Key Features |

| Oxidative Arylation | Gold(I) catalyst | Fused Indoles | Forms tetrahydropyrano[4,3-b]indoles from 3-butyn-1-ols and nitrones. researchgate.net |

| Sonogashira Coupling | MCM-41 Anchored Pd-Bipyridyl | Aryl-substituted Alkynols | High yields and catalyst recyclability for coupling with heteroaryl halides. mdpi.com |

| Arylation | Rhodium catalyst | Allylic Alcohols | High regioselectivity in the reaction of propargylic alcohols with boronic acids. scholaris.ca |

| Cyclization | Silver Nitrate | 2H-Quinolizin-2-ones | Efficient conversion of 1-(2-pyridyl)-3-butyn-2-one derivatives. uib.no |

Ligand Precursor for Transition Metal Catalysis

The pyridine nitrogen and the alcohol oxygen of this compound provide two potential coordination sites, making it an excellent precursor for the synthesis of ligands for transition metal catalysis. The alkyne group also offers a handle for further functionalization to create more complex ligand structures.

A notable application is in the synthesis of water-soluble pyridyl-triazole ligands. Through a copper-catalyzed "click" reaction, 3-butyn-1-ol (B147353) can be reacted with an azidopyridine to form a pyridyl-triazole ligand. These N,N-bidentate ligands, when combined with rhodium precursors like [RhCl(COD)]2, form active catalysts for the hydroformylation of olefins such as styrene (B11656) and 1-hexene (B165129) in aqueous biphasic systems. These catalytic systems demonstrate good activity and can be recycled multiple times researchgate.netresearchgate.net.

Another approach involves the inverse-electron-demand Diels-Alder reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with alkynes, including 3-butyn-1-ol. This reaction yields functionalized 3,6-di(2-pyridyl)pyridazines. These resulting molecules are capable of forming [2x2] grid-like metal complexes with copper(I) and silver(I) ions, showcasing their potential in supramolecular chemistry and catalysis researchgate.netd-nb.info.

The development of chiral ligands from alkynol precursors is also an active area of research. While not starting from this compound itself, methodologies have been developed for the synthesis of P-chirogenic P,N-ligands that show the potential for creating a diverse range of such ligands from various building blocks chalmers.se. The modular nature of these synthetic routes could readily incorporate pyridyl-containing alkynols.

| Ligand Synthesis Strategy | Resulting Ligand Type | Metal | Catalytic Application |

| Click Chemistry | Pyridyl-triazole | Rhodium | Aqueous biphasic hydroformylation. researchgate.netresearchgate.net |

| Diels-Alder Reaction | Functionalized di(2-pyridyl)pyridazine | Copper(I), Silver(I) | Formation of grid-like metal complexes. researchgate.netd-nb.info |

Emerging Roles in Organocatalysis and Biocatalysis

Beyond traditional transition metal catalysis, this compound and its close analogs are finding applications in the burgeoning fields of organocatalysis and biocatalysis.

In organocatalysis, which utilizes small organic molecules as catalysts, the related compound 3-butyn-1-ol has been used as an initiator in the ring-opening polymerization of L-lactide. This reaction is catalyzed by a bifunctional system comprising 4-(N,N-dimethylamino)pyridine (DMAP) and its triflic acid salt (DMAP·TfOH). This system provides good control over the polymerization and allows for the synthesis of alkynyl-functionalized polylactide (PLA) researchgate.net. The presence of the pyridyl group in this compound could potentially modulate the catalytic activity and properties of the resulting polymer.

The field of biocatalysis, which employs enzymes as catalysts, has shown significant promise for the stereoselective transformation of pyridyl-containing alkynols. A key application is the enzymatic kinetic resolution of racemic 2-(pyridin-x-yl)but-3-yn-2-ols, including the 4-pyridyl isomer. By using recombinant carboxyl esterases, the acetates of these tertiary alcohols can be hydrolyzed with high enantioselectivity. For example, one mutant enzyme, EstBP7-AGA, exhibited an enantiomeric ratio (E) of over 100 in the hydrolysis of 2-(4-pyridyl)but-3-yn-2-yl acetate (B1210297) at 4°C, demonstrating the potential for producing highly enantiomerically enriched tertiary propargyl alcohols researchgate.net. These chiral building blocks are of considerable interest in the pharmaceutical industry. The use of lipases immobilized on modified silica (B1680970) nanoparticles, sometimes in the presence of ionic liquids to enhance stability and efficiency, is another strategy for the kinetic resolution of related hydroxy nitriles, which are also important pharmaceutical intermediates nih.gov.

| Catalysis Type | Catalyst/Enzyme | Reaction | Key Findings |

| Organocatalysis | DMAP/DMAP·TfOH | Ring-opening polymerization of L-lactide | 3-Butyn-1-ol acts as an initiator to form alkynyl-functionalized PLA. researchgate.net |

| Biocatalysis | Recombinant Carboxyl Esterases | Kinetic resolution of 2-(4-pyridyl)but-3-yn-2-yl acetate | High enantioselectivity (E > 100) achieved with specific mutant enzymes. researchgate.net |

| Biocatalysis | Immobilized Lipase | Kinetic resolution of 3-hydroxy-3-phenylpropanonitrile | Use of ionic liquids can enhance process efficiency and enantiomeric excess. nih.gov |

Future Perspectives and Emerging Research Directions for 1 4 Pyridyl 3 Butyn 1 Ol

Novel Synthetic Methodologies and Retrosynthetic Strategies

The synthesis of 1-(4-Pyridyl)-3-butyn-1-ol and its isomers is typically achieved through established organometallic reactions. However, future research can focus on developing more efficient, sustainable, and asymmetric methodologies.

Retrosynthetic Analysis: A primary retrosynthetic disconnection breaks the bond between the pyridine (B92270) ring and the butynyl chain. This leads to a pyridyl nucleophile/electrophile and a corresponding butynol (B8639501) fragment. A second key disconnection is at the C1-C2 bond of the butynol chain, which suggests a reaction between an acetylide and an epoxide or aldehyde.

Novel Methodologies: Current syntheses often rely on Sonogashira coupling between a halopyridine and 3-butyn-1-ol (B147353) or the addition of a metallated alkyne to pyridine-4-carboxaldehyde. mdpi.com Future approaches could explore:

C-H Activation: Direct C-H functionalization of pyridine with a suitable butynol derivative would offer a more atom-economical route, avoiding the pre-functionalization of the pyridine ring with a halogen.

Asymmetric Synthesis: The chiral center at C1 is crucial for many biological applications. Developing catalytic asymmetric syntheses is a key future direction. This could involve the asymmetric transfer hydrogenation of the corresponding ketone, 4-(pyridin-4-yl)but-3-yn-2-one, or the enantioselective addition of an alkyne to pyridine-4-carboxaldehyde.

One-Pot Procedures: Multi-step syntheses can be streamlined into one-pot reactions. For instance, a one-pot, two-step Sonogashira and Stille cross-coupling sequence has been demonstrated on similar heterocyclic systems, suggesting a viable strategy for rapidly building complexity from the this compound scaffold. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyridyl-Alkynol Scaffolds

| Synthetic Strategy | Precursors | Reagents & Catalysts | Key Advantages | Potential for Novelty |

|---|---|---|---|---|

| Sonogashira Coupling | 4-Halopyridine, 3-Butyn-1-ol | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Amine Base | High reliability, good functional group tolerance. mdpi.com | Development of more active/stable Pd catalysts; Ligandless or water-soluble systems. |

| Alkynylation of Aldehyde | Pyridine-4-carboxaldehyde, Acetylide (from 3-butyn-1-ol precursor) | Strong base (e.g., n-BuLi, Grignard reagent) | Direct formation of the C-C bond and alcohol. mdpi.com | Catalytic, enantioselective alkynylation using chiral ligands. |

| Direct C-H Arylation | Pyridine, 4-Halo-3-butyn-1-ol | Transition metal catalyst (e.g., Pd, Rh, Ir) | High atom economy, avoids pre-functionalized pyridines. | Catalyst design for regioselective C-4 activation of the pyridine ring. |

| Ring Synthesis | Acyclic precursors | Diels-Alder or other cycloaddition catalysts | Builds the pyridine ring and installs the side chain simultaneously. | Inverse-electron demand Diels-Alder reactions with tetrazines and alkynes. researchgate.net |

Unexplored Reactivity Modes and Catalytic Cycles

The multifunctionality of this compound opens the door to a wide array of chemical transformations that have yet to be fully investigated.

Alkyne-Centered Reactivity: The terminal alkyne is a hub for reactivity. Beyond standard coupling reactions, it is a prime candidate for:

Click Chemistry: Copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) can be used to link the molecule to biomolecules, polymers, or surfaces. medchemexpress.comacs.org The platinum(IV) azido (B1232118) complex has also shown reactivity with certain alkynes. rsc.org

Hydrofunctionalization: Catalytic hydrosilylation, hydroboration, or hydroamination of the alkyne could generate novel vinyl-pyridyl structures with defined stereochemistry. Ruthenium-catalyzed 1,4-hydrosilylation of pyridines is known, suggesting potential for intramolecular reactivity or selective reduction. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts are known to activate alkynes towards nucleophilic attack. Intramolecular attack by the pyridine nitrogen or the hydroxyl group could lead to novel fused heterocyclic systems. Gold-catalyzed reactions of 3-butyn-1-ols with nitrones are known to produce fused indoles. researchgate.net

Pyridine Ring Reactivity: The pyridine nitrogen can act as a nucleophile, a base, or a ligand for a metal center. This opens possibilities for:

N-Oxidation/Alkylation: Selective oxidation or alkylation of the pyridine nitrogen can modulate the electronic properties and solubility of the entire molecule.

Self-Assembly: The pyridine moiety is an excellent ligand for coordinating with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs), coordination polymers, or discrete grid-like metal complexes. researchgate.net

Integrated Catalytic Cycles: An intriguing possibility is the design of catalytic cycles where the substrate itself participates as a ligand. The pyridine nitrogen could coordinate to a transition metal, which then activates the alkyne moiety for a specific transformation in a process of substrate-directed catalysis.

Table 2: Potential Unexplored Reactions of this compound

| Reactive Site | Proposed Reaction | Reagents/Catalyst | Potential Product Class |

|---|---|---|---|

| Alkyne | [3+2] Cycloaddition (Click) | Organic Azide (B81097), Cu(I) or Ru(II) catalyst | 1,2,3-Triazole-linked pyridyl alcohols. medchemexpress.comacs.org |

| Alkyne | Intramolecular Hydroalkoxylation | Gold or Platinum catalyst | Dihydrofurano[2,3-c]pyridines. |

| Alkyne & Hydroxyl | Oxidative Cyclization (A³ Coupling) | Aldehyde, Secondary Amine, Cu or Ru catalyst | Propargylamines with a pyridyl scaffold. |

| Pyridine Nitrogen | Metal Coordination | Metal salts (e.g., Cu(I), Ag(I), Zn(II)) | Coordination polymers or discrete supramolecular assemblies. researchgate.net |

| Entire Molecule | Ruthenium-Allenylidene Formation | Propargylic alcohol activation with Ru complex | Cationic or neutral ruthenium-allenylidene complexes for further functionalization. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis and derivatization of this compound to continuous flow and automated platforms represents a significant leap towards high-throughput screening and manufacturing.

Flow Chemistry: Many of the key reactions for synthesizing and functionalizing this compound, such as Sonogashira couplings and click reactions, are amenable to flow chemistry.

Advantages: Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents (like azides or organolithiums), and the potential for straightforward scaling.

Implementation: The synthesis could be performed using packed-bed reactors containing immobilized palladium catalysts for coupling reactions, followed by in-line purification. The use of 3D-printed reactors could allow for the creation of custom-designed systems for multi-step sequences. ucl.ac.uk A flow setup could enable a two-step sequence, for example, a Sonogashira coupling followed by a click reaction, to rapidly generate a library of derivatives.

Automated Synthesis: Robotic platforms can automate the repetitive tasks of synthesis, work-up, and purification. An automated system could be programmed to:

Perform a matrix of reactions in parallel, varying building blocks (e.g., different substituted azides for click chemistry).

Conduct in-line analysis (e.g., via LC-MS) to assess reaction success.

Purify the desired products automatically. This approach would dramatically accelerate the exploration of the chemical space around the this compound core for drug discovery and materials science applications.

Advanced Applications in Medicinal and Materials Chemistry

The structural motifs within this compound are prevalent in both bioactive molecules and functional materials, highlighting its potential for advanced applications.

Medicinal Chemistry: The pyridyl-alkyne structure is a valuable pharmacophore.

Kinase Inhibitors: The pyridine ring is a common hydrogen bond acceptor in kinase inhibitor design. A complex derivative, 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, was identified as a p38 MAP kinase inhibitor. cas.org The core butynol scaffold serves as a key intermediate for building such complex, biologically active molecules.

CNS Agents: Pyridyl ether and related structures are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). sigmaaldrich.com The butynyl linker in this compound offers a semi-rigid scaffold to orient the pyridine ring for optimal receptor binding, making its derivatives interesting candidates for neurological disorders.